molecular formula C13H8ClN5 B13963653 2-Chloro-4,6-dipyridin-4-yl-1,3,5-triazine

2-Chloro-4,6-dipyridin-4-yl-1,3,5-triazine

Cat. No.: B13963653
M. Wt: 269.69 g/mol
InChI Key: LBIUNVPSXNHPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,6-dipyridin-4-yl-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chlorine atom and two pyridine rings attached to the triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-dipyridin-4-yl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with pyridine derivatives. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is usually heated to reflux to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,6-dipyridin-4-yl-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted triazines can be formed.

    Oxidation and Reduction Products: These reactions typically modify the functional groups attached to the triazine core.

Scientific Research Applications

2-Chloro-4,6-dipyridin-4-yl-1,3,5-triazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dipyridin-4-yl-1,3,5-triazine involves its interaction with specific molecular targets. The chlorine atom and pyridine rings play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.

    2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine: Used in the synthesis of herbicides.

    2-Chloro-4,6-diamino-1,3,5-triazine: Studied for its antitumor properties.

Uniqueness: 2-Chloro-4,6-dipyridin-4-yl-1,3,5-triazine is unique due to the presence of two pyridine rings, which enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other triazines and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C13H8ClN5

Molecular Weight

269.69 g/mol

IUPAC Name

2-chloro-4,6-dipyridin-4-yl-1,3,5-triazine

InChI

InChI=1S/C13H8ClN5/c14-13-18-11(9-1-5-15-6-2-9)17-12(19-13)10-3-7-16-8-4-10/h1-8H

InChI Key

LBIUNVPSXNHPJB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC(=N2)Cl)C3=CC=NC=C3

Origin of Product

United States

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